molecular formula C8H17NO B3389842 3,3-Diethylmorpholine CAS No. 938374-28-8

3,3-Diethylmorpholine

Cat. No.: B3389842
CAS No.: 938374-28-8
M. Wt: 143.23 g/mol
InChI Key: IBUHLOOKFGLSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Diethylmorpholine is an organic compound with the molecular formula C8H17NO. It is a cyclic amine that features both amine and ether functional groups. This compound is known for its unique properties and applications in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Diethylmorpholine can be synthesized through a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . The process involves:

    Coupling Reaction: Amino alcohols react with α-haloacid chlorides.

    Cyclization: The intermediate undergoes cyclization to form the morpholine ring.

    Reduction: The final step involves reduction to yield this compound.

Industrial Production Methods

Industrial production of morpholines, including this compound, often involves the dehydration of diethanolamine with concentrated sulfuric acid . This method is efficient and widely used in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethylmorpholine undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding oxides.

    Reduction: Can be reduced to form simpler amines.

    Substitution: Undergoes nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Forms oxides and other oxygenated derivatives.

    Reduction: Produces simpler amines.

    Substitution: Results in various substituted morpholine derivatives.

Mechanism of Action

The mechanism of action of 3,3-Diethylmorpholine involves its interaction with various molecular targets and pathways. It acts as a central inhibitory agent on several kinases enzymes involved in cytokinesis and cell cycle regulation . This interaction leads to the modulation of cellular processes and can have significant biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Diethylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various specialized applications where other morpholine derivatives may not be suitable .

Properties

IUPAC Name

3,3-diethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-3-8(4-2)7-10-6-5-9-8/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUHLOOKFGLSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COCCN1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938374-28-8
Record name 3,3-diethylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Diethylmorpholine
Reactant of Route 2
Reactant of Route 2
3,3-Diethylmorpholine
Reactant of Route 3
3,3-Diethylmorpholine
Reactant of Route 4
3,3-Diethylmorpholine
Reactant of Route 5
3,3-Diethylmorpholine
Reactant of Route 6
3,3-Diethylmorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.